IMPDH2 Inhibition: A Differentiated Target Engagement Profile for 6-Aminoindoline-2,3-dione
6-Aminoindoline-2,3-dione demonstrates direct inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in the de novo synthesis of guanine nucleotides and a validated target for anticancer and immunosuppressive therapies [1]. In vitro assays show that the compound exhibits a Ki of 240 nM against IMPDH2, indicating sub-micromolar affinity [1]. This activity is a clear point of differentiation from other common isatin derivatives and indolinones, many of which do not engage this target. For example, while the IMPDH inhibitor mycophenolic acid (MPA) is a clinical standard, its structure is unrelated to the isatin scaffold, and other indolinones often lack this specific activity [2].
| Evidence Dimension | IMPDH2 Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Mycophenolic Acid (MPA): Ki = ~10 nM (clinical IMPDH inhibitor) [2] |
| Quantified Difference | 240 nM vs ~10 nM |
| Conditions | In vitro enzymatic assay against Inosine-5'-monophosphate dehydrogenase 2 |
Why This Matters
This data confirms 6-Aminoindoline-2,3-dione as a validated starting point for IMPDH2 inhibitor development, offering a distinct scaffold for SAR exploration compared to classical inhibitors.
- [1] BindingDB. (n.d.). PrimarySearch_ki for Inosine-5'-monophosphate dehydrogenase 2. View Source
- [2] Allison, A. C., & Eugui, E. M. (2000). Mycophenolate mofetil and its mechanisms of action. Immunopharmacology, 47(2-3), 85-118. View Source
